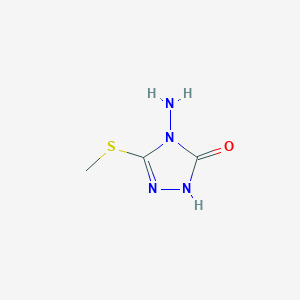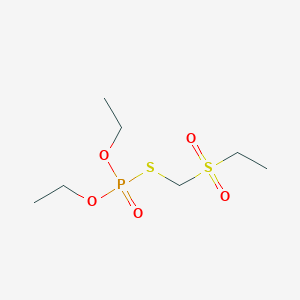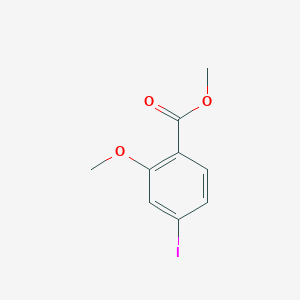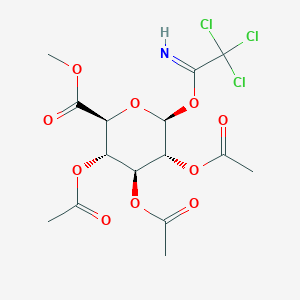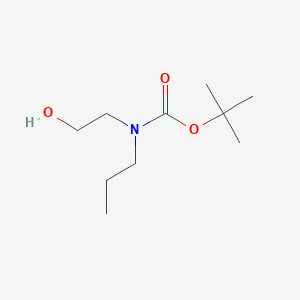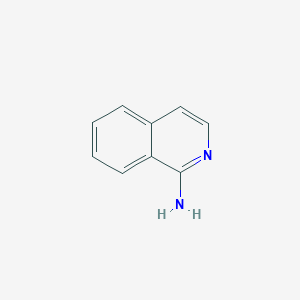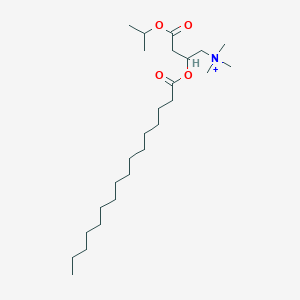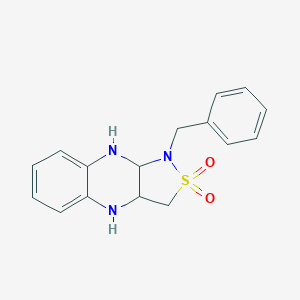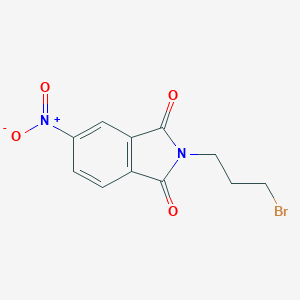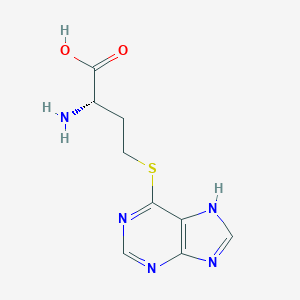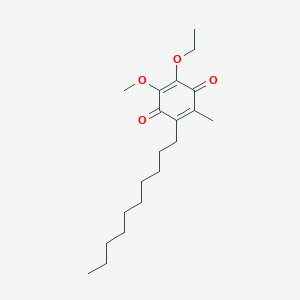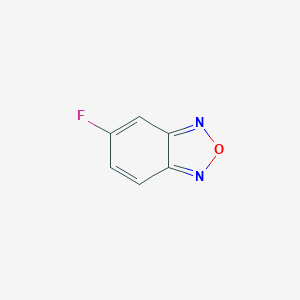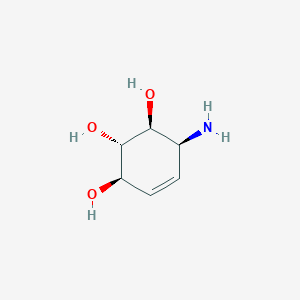
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as D-cycloserine, is a cyclic amino acid that has been extensively studied for its unique biochemical and physiological properties. It was first discovered in the mid-20th century and has since been used in various fields of research, including neuroscience, microbiology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is complex and multifaceted. It acts as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By modulating the activity of the NMDA receptor, (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole enhances the consolidation and extinction of fear memories. It also inhibits the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls, leading to the disruption of bacterial cell growth and division.
Effets Biochimiques Et Physiologiques
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, it has been shown to enhance the consolidation and extinction of fear memories, leading to a reduction in anxiety-related behaviors. In microbiology, it has been shown to inhibit the growth and division of bacterial cells, leading to the eradication of bacterial infections. In medicinal chemistry, it has been shown to have potential as a drug target for various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it an ideal candidate for studying the NMDA receptor and its role in synaptic plasticity and memory formation. It is also a potent antibiotic, making it a useful tool for studying bacterial cell growth and division. However, there are also limitations to its use. It can have off-target effects, leading to unwanted side effects and interfering with experimental results. It can also be toxic at high concentrations, limiting its use in certain experimental contexts.
Orientations Futures
For the study of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole include investigating its potential as a treatment for anxiety disorders and other psychiatric conditions, as well as a potential antibiotic target for emerging bacterial infections.
Méthodes De Synthèse
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is synthesized through the fermentation of Streptomyces orchidaceus, a soil-dwelling bacterium. The process involves the isolation of the bacterium, which is then cultured in a suitable medium. The resulting product is then purified through a series of chemical reactions to obtain the final product. The synthesis method of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is well-established, and the purity and quality of the product can be easily controlled.
Applications De Recherche Scientifique
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to enhance the extinction of fear memories, which has significant implications for the treatment of anxiety disorders. In microbiology, it has been used as an antibiotic to treat various bacterial infections, including tuberculosis. In medicinal chemistry, it has been investigated for its potential as a drug target for various diseases, including cancer.
Propriétés
Numéro CAS |
141269-14-9 |
|---|---|
Nom du produit |
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1S,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5-,6-/m0/s1 |
Clé InChI |
RAJLHDDMNNFKNT-FSIIMWSLSA-N |
SMILES isomérique |
C1=C[C@H]([C@@H]([C@H]([C@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
SMILES canonique |
C1=CC(C(C(C1N)O)O)O |
Synonymes |
4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2beta,3alpha,6alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



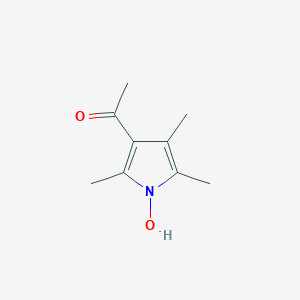
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
